

Head-to-head comparison of 3-((4-Isopropylbenzyl)oxy)azetidine analogs

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Compound of Interest

Compound Name: 3-((4-Isopropylbenzyl)oxy)azetidine

Cat. No.: B1392434

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A definitive head-to-head comparison of **3-((4-Isopropylbenzyl)oxy)azetidine** analogs is not readily available in a single comprehensive study. However, by synthesizing data from studies on various 3-substituted azetidine analogs, a comparative analysis can be constructed to guide researchers and drug development professionals. This guide provides a comparative overview of different azetidine analogs, focusing on their biological activities, particularly as monoamine reuptake inhibitors.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various azetidine analogs against monoamine transporters.

Table 1: Inhibitory Activity of Azetidine Analogs on Vesicular Dopamine Uptake

Compound	Stereochemistry	Substituent	Ki (nM)[1]
22b	cis	4-methoxy	24
15c	trans	methylenedioxy	31
Lobelane (2a)	-	-	45
Norlobelane (2b)	-	-	43

Note: Lower Ki values indicate higher potency.

Table 2: Monoamine Reuptake Inhibition Profile of 3-Substituted Azetidine Analogs

Compound	hSERT IC50 (nM)	hNET IC50 (nM)	hDAT IC50 (nM)	Reference
Analog 1 (racemate)	Similar inhibitory activities against all three transporters	[2]		
Analog 10dl	Identified as a candidate for further studies with a desired profile of hSERT > hNET > hDAT	[2]		

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Vesicular [3H]Dopamine Uptake Assay

This assay evaluates the ability of compounds to inhibit the uptake of dopamine into synaptic vesicles.

- Preparation of Synaptic Vesicles: Synaptic vesicles are isolated from the brain tissue of rats.
- Incubation: The isolated vesicles are incubated with [3H]dopamine and varying concentrations of the test compounds.
- Detection: The amount of [3H]dopamine taken up by the vesicles is measured using a scintillation counter.
- Data Analysis: The inhibition constants (Ki) are calculated to determine the potency of the compounds.[1]

Monoamine Transporter Uptake Assay

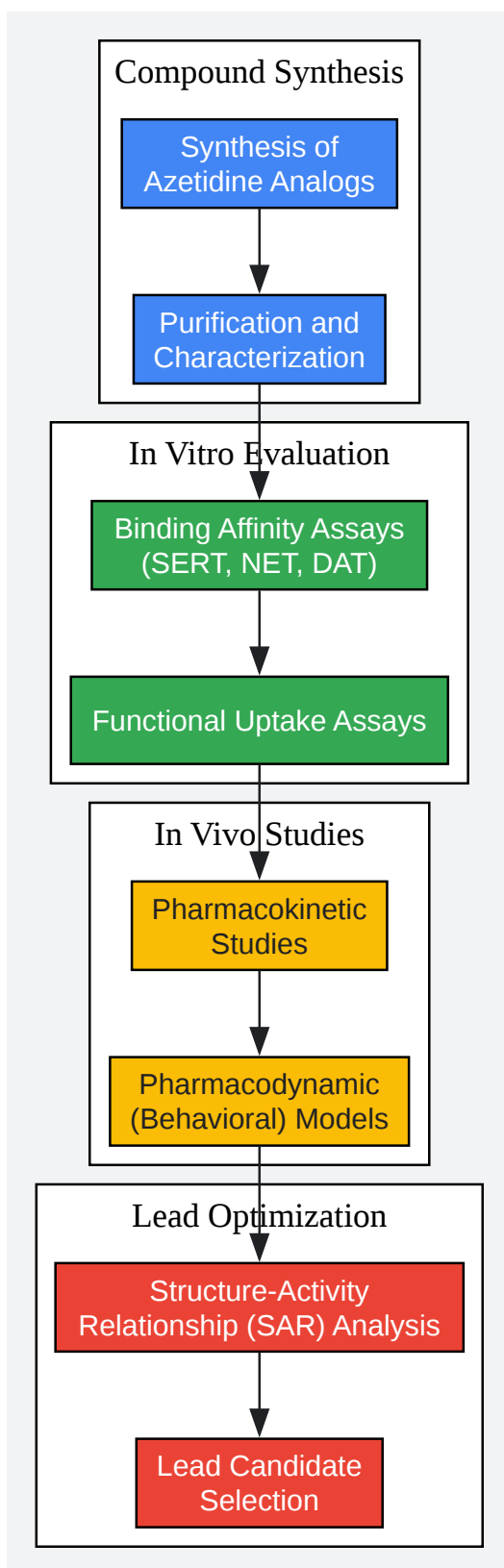
This assay measures the inhibitory activity of compounds against human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

- Cell Culture: Human embryonic kidney 293 (HEK293) cells stably transfected with hSERT, hNET, or hDAT are used.[\[2\]](#)[\[3\]](#)
- Assay Procedure: The cells are incubated with a radiolabeled substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) and different concentrations of the test compounds.
- Measurement: The amount of radiolabeled substrate taken up by the cells is quantified to determine the inhibitory effect of the compounds.
- Analysis: IC₅₀ values are determined to assess the potency and selectivity of the analogs.[\[2\]](#)

Signaling Pathway and Experimental Workflow Monoamine Reuptake Inhibition by Azetidine Analogs

Caption: Mechanism of action of azetidine analogs as monoamine reuptake inhibitors.

Experimental Workflow for Analog Evaluation



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Caption: General workflow for the development and evaluation of novel azetidine analogs.

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References

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